Bromobenzenes
Bromobenzenes are a class of organic compounds characterized by the presence of one or more bromine atoms attached to a benzene ring. These compounds are widely used in various industrial applications, including pharmaceuticals, dyes, and agrochemicals due to their unique chemical properties.
Typically synthesized through electrophilic aromatic substitution reactions, bromobenzenes exhibit high reactivity towards nucleophiles and can participate in numerous organic transformations. Their physical properties, such as solubility and melting points, vary depending on the number of bromine substituents and their position around the benzene ring.
Bromobenzenes play a crucial role in the synthesis of complex molecules through halogenation processes, enabling the development of new materials with tailored characteristics. However, handling these compounds requires strict safety protocols due to their potential for reactive behavior and environmental concerns associated with bromine compounds.
In summary, bromobenzenes are versatile intermediates with extensive applications across multiple industries, driven by their structural diversity and chemical reactivity.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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2-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-amine | 1233500-35-0 | C9H10BrF2N |
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1-Bromo-4-[(difluoromethoxy)methyl]benzene | 1069051-44-0 | C8H7BrF2O |
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(2R)-2-(4-bromophenyl)oxirane | 62566-68-1 | C8H7OBr |
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1-bromo-4-(1S)-1-isocyanatoethylbenzene | 149552-52-3 | C9H8NOBr |
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1-(4-bromo-2-methylphenyl)cyclopentan-1-amine | 1368452-30-5 | C12H16BrN |
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3-Bromo-5-methylbenzaldehyde oxime | 1205515-03-2 | C8H8BrNO |
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1-(2-Bromophenyl)cyclobutanecarbonitrile | 28049-62-9 | C11H10NBr |
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Bromobenzene-2,3,5,6-d4 | 64646-03-3 | C6H5Br |
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N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine | 910309-46-5 | C13H18NO3Br |
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1-Bromo-4-(difluoromethyl)benzene | 51776-71-7 | C7H5F2Br |
Related Literature
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Hongqing Feng,Chunyang Wu,Peng Zhang,Jianli Mi,Mingdong Dong RSC Adv., 2015,5, 100309-100315
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Chuangyang Li,Ming Li,Yao Li,Yingchao Zhang,Zhenzhen Cai,Zuosen Shi,Xibin Wang,Daming Zhang,Zhanchen Cui RSC Adv., 2016,6, 18178-18185
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4. Bromine substitution improves excited-state dynamics in mesoporous mixed halide perovskite films†Eric M. Talbert,Holly F. Zarick,Abdelaziz Boulesbaa,Naiya Soetan,Alexander A. Puretzky,David B. Geohegan,Rizia Bardhan Nanoscale, 2017,9, 12005-12013
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Xiaoying Gao,Xiao Shu,Yinuo Song,Jie Cao,Minsong Gao,Fengqin Wang,Yizhen Wang,Jing Zhi Sun,Jianzhao Liu Chem. Commun., 2019,55, 8321-8324
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Richard J. C. Brown,Andrew S. Brown,Ki-Hyun Kim Environ. Sci.: Processes Impacts, 2013,15, 1256-1263
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Yaxin Wang,Jinjin Wang,Xiaomei Wang,Weigang Wang,Hong Yu Dalton Trans., 2022,51, 6464-6472
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Jorge L. Lopez-Morales,Belinda Español-Sanchez,Pilar García-Orduña,Fernando J. Lahoz,Manuel Iglesias,Francisco J. Fernández-Alvarez Dalton Trans., 2023,52, 11361-11362
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Sulalit Bandyopadhyay,Anuvansh Sharma,Muhammad Awais Ashfaq Alvi,Rajesh Raju RSC Adv., 2017,7, 53192-53202
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